molecular formula C14H12BrN3O2S B1236043 4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide CAS No. 350800-83-8

4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide

Cat. No.: B1236043
CAS No.: 350800-83-8
M. Wt: 366.23 g/mol
InChI Key: YHVWNYYEHCSBQK-UHFFFAOYSA-N
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Description

4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals This compound is characterized by the presence of an indole ring substituted with a bromine atom and an amino group, as well as a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide in an organic solvent like dichloromethane.

    Amination: Ammonia or primary amines in the presence of a catalyst.

    Sulfonamide Formation: Benzenesulfonyl chloride and a base like triethylamine in an organic solvent.

Major Products Formed

    Substitution Products: Various substituted indole derivatives.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(1H-indol-4-yl)benzenesulfonamide: Lacks the bromine substitution, which may affect its biological activity and chemical reactivity.

    6-bromo-1H-indole-4-amine: Lacks the benzenesulfonamide moiety, which may reduce its binding affinity and specificity towards biological targets.

    4-amino-N-(6-chloro-1H-indol-4-yl)benzenesulfonamide: Similar structure with chlorine instead of bromine, which may result in different biological activities and reactivity.

Uniqueness

4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide is unique due to the presence of both the bromine atom and the benzenesulfonamide moiety. This combination can enhance its biological activity, binding affinity, and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2S/c15-9-7-13-12(5-6-17-13)14(8-9)18-21(19,20)11-3-1-10(16)2-4-11/h1-8,17-18H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVWNYYEHCSBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=CC3=C2C=CN3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426078
Record name 4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350800-83-8
Record name 4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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